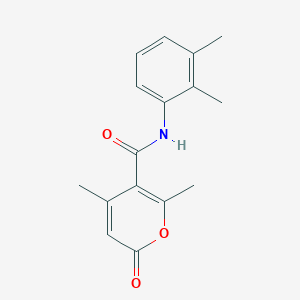

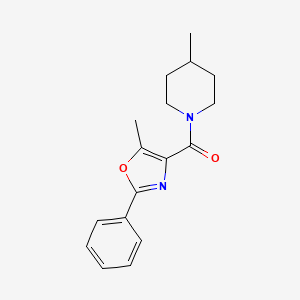

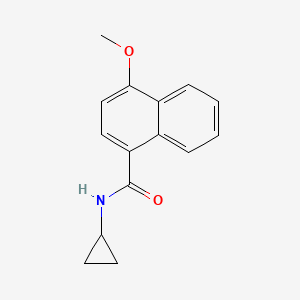

N-(2,3-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,3-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide, also known as DMPO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMPO is a derivative of pyran, a six-membered aromatic ring containing one oxygen atom, and has been shown to possess a range of biochemical and physiological effects.

Mechanism of Action

N-(2,3-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide acts as a scavenger of free radicals, trapping them and forming stable adducts that can be analyzed. N-(2,3-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has been shown to trap a range of free radicals, including superoxide, hydroxyl, and nitric oxide radicals. The mechanism of action of N-(2,3-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide involves the formation of a radical adduct between N-(2,3-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide and the free radical, which can then be analyzed using EPR spectroscopy.

Biochemical and Physiological Effects:

N-(2,3-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has been shown to possess a range of biochemical and physiological effects. In addition to its ability to scavenge free radicals, N-(2,3-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has been shown to inhibit the activity of enzymes involved in the production of free radicals, including xanthine oxidase and NADPH oxidase. N-(2,3-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has also been shown to possess anti-inflammatory properties, and has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide is its ability to trap a range of free radicals, making it a useful tool for studying the role of free radicals in disease. N-(2,3-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide is also relatively stable and can be easily synthesized in the lab. However, there are some limitations to the use of N-(2,3-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide in lab experiments. For example, N-(2,3-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide can react with other molecules in addition to free radicals, leading to the formation of non-specific adducts. In addition, N-(2,3-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide can be toxic at high concentrations, and care must be taken when handling the compound.

Future Directions

There are a number of potential future directions for research on N-(2,3-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide. One area of interest is the development of new spin traps that are more specific for certain types of free radicals, allowing for more precise analysis of their role in disease. Another area of interest is the development of new methods for analyzing N-(2,3-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide adducts, including the use of mass spectrometry and other techniques. Finally, there is potential for the development of new therapeutic agents based on N-(2,3-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide and other spin traps, which could be used to treat a range of diseases associated with free radical damage.

Synthesis Methods

N-(2,3-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2,3-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product can then be converted to N-(2,3-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide via a series of chemical reactions, including acid-catalyzed cyclization and amidation.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has been used extensively in scientific research, particularly in the field of free radical biology. Free radicals are highly reactive molecules that can cause damage to cells and tissues, and have been implicated in a range of diseases including cancer, cardiovascular disease, and neurodegenerative disorders. N-(2,3-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide is a spin trap, meaning that it can react with free radicals to form stable adducts that can be analyzed using a range of techniques including electron paramagnetic resonance (EPR) spectroscopy.

properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-9-6-5-7-13(11(9)3)17-16(19)15-10(2)8-14(18)20-12(15)4/h5-8H,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIACXXWDGLWKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=C(OC(=O)C=C2C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

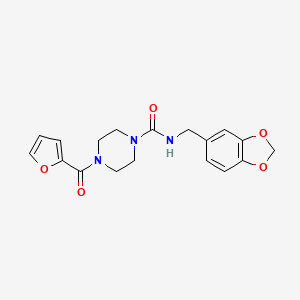

![Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480900.png)

![ethyl (E)-2-cyano-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoate](/img/structure/B7480906.png)

![1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7480926.png)

![5-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7480935.png)

![N-(5-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7480962.png)

![N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-4-carboxamide](/img/structure/B7480971.png)